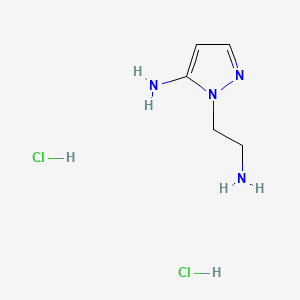
1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminoethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride typically involves the reaction of pyrazole derivatives with ethylenediamine under controlled conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Substitution with aminoethyl group: The pyrazole ring is then reacted with ethylenediamine to introduce the aminoethyl group.
Formation of dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming various substituted pyrazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions
Major Products: The major products formed from these reactions include substituted pyrazoles, nitroso derivatives, and various amine derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This includes inhibition of specific enzymes involved in disease pathways.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications
Comparison with Similar Compounds
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride: Similar structure but with a nitro group, used in antimicrobial research.
1-(2-Aminoethyl)-1H-imidazole Dihydrochloride: Similar structure but with an imidazole ring, used in enzyme inhibition studies
Uniqueness: 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride is unique due to its specific pyrazole ring structure, which provides distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C5H12Cl2N4 |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
2-(2-aminoethyl)pyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-4-9-5(7)1-3-8-9;;/h1,3H,2,4,6-7H2;2*1H |
InChI Key |
NXHHRGUUAMHYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


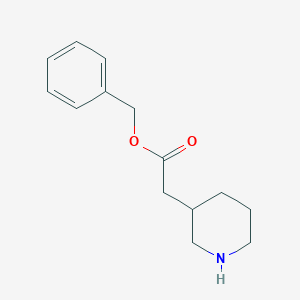
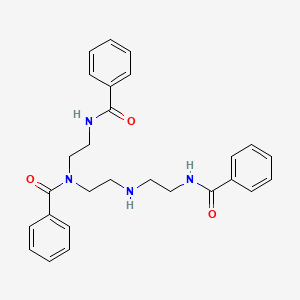
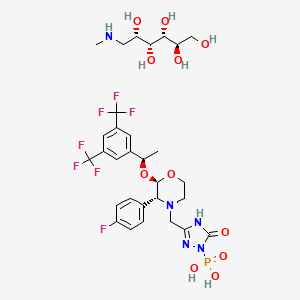
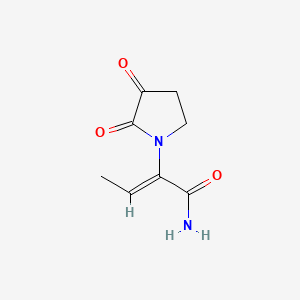
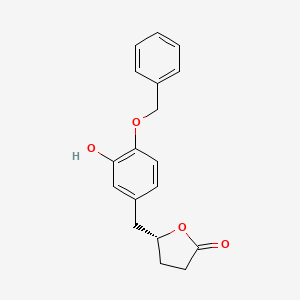
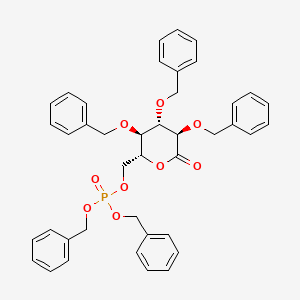
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
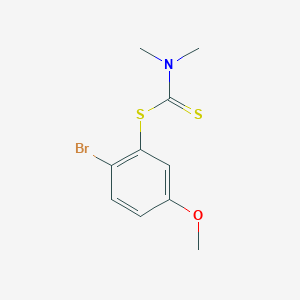
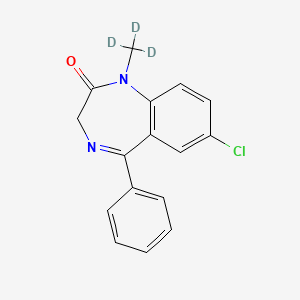
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
